molecular formula C16H14Cl2N4O2S B13761552 2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride

2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride

Cat. No.: B13761552
M. Wt: 397.3 g/mol
InChI Key: BHSWAFYYEUJKNU-UHFFFAOYSA-N
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Description

2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group, a chloroisoquinoline moiety, and a guanidine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved by reacting benzenesulfonic acid with phosphorus pentachloride or sulfuryl chloride . The next step involves the chlorination of isoquinoline to introduce the chloro group at the 4-position. This is followed by the sulfonylation of the chloroisoquinoline with benzenesulfonyl chloride under appropriate conditions to yield the intermediate compound. Finally, the guanidine group is introduced through a reaction with guanidine hydrochloride, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The chloro group can be reduced to form the corresponding isoquinoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group yields sulfonic acids, while reduction of the chloro group results in the corresponding isoquinoline derivative.

Scientific Research Applications

2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride involves its interaction with specific molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization . Additionally, the benzenesulfonyl and chloroisoquinoline moieties may interact with various enzymes and receptors, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride stands out due to its combination of a benzenesulfonyl group, a chloroisoquinoline moiety, and a guanidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14Cl2N4O2S

Molecular Weight

397.3 g/mol

IUPAC Name

2-[7-(benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride

InChI

InChI=1S/C16H13ClN4O2S.ClH/c17-14-9-20-15(21-16(18)19)13-8-11(6-7-12(13)14)24(22,23)10-4-2-1-3-5-10;/h1-9H,(H4,18,19,20,21);1H

InChI Key

BHSWAFYYEUJKNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl

Origin of Product

United States

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